molecular formula C19H23FN6O3S B2779503 ethyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 921514-79-6

ethyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2779503
CAS RN: 921514-79-6
M. Wt: 434.49
InChI Key: PHCPTZXYAHVEBY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H23FN6O3S and its molecular weight is 434.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties has been explored, leading to compounds with antimicrobial, antilipase, and antiurease activities. Some derivatives of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have shown promising results in these fields (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

  • The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which include N-[2-(piperazin-1-yl)ethyl] moieties, have been reported. These derivatives show significant activity against drug-sensitive/resistant MTB strains (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017).

Biological Activities

  • Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and characterized for their antimicrobial properties. Several compounds exhibited excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

  • Thiazole-aminopiperidine hybrid analogues, specifically ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylates, have been designed and synthesized. They showed promising activity against Mycobacterium tuberculosis GyrB (Jeankumar et al., 2013).

Antimycobacterial and Antifungal Applications

  • Some synthesized fluorinated benzothiazolo imidazole compounds have demonstrated promising antimicrobial activity. These compounds include variants treated with morpholino and piperazine (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

  • A study on the synthesis and biological evaluation of some newer carbazole derivatives, which include 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives, revealed significant antibacterial and antifungal activity (Sharma, Kumar, & Pathak, 2014).

Antagonist and Inhibitory Activities

  • GPIIb/IIIa integrin antagonists, such as Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, have been developed for their potent platelet aggregation inhibitory activity. These compounds are characterized by trisubstituted beta-amino acid residues (Hayashi et al., 1998).

properties

IUPAC Name

ethyl 4-[2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O3S/c1-2-29-19(28)24-9-7-23(8-10-24)16(27)13-30-18-22-21-17-25(11-12-26(17)18)15-5-3-14(20)4-6-15/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCPTZXYAHVEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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